Pyrrolo[1,2-b]pyridazine-6-carbaldehyde
CAS No.:
Cat. No.: VC17435614
Molecular Formula: C8H6N2O
Molecular Weight: 146.15 g/mol
* For research use only. Not for human or veterinary use.
![Pyrrolo[1,2-b]pyridazine-6-carbaldehyde -](/images/structure/VC17435614.png)
Specification
Molecular Formula | C8H6N2O |
---|---|
Molecular Weight | 146.15 g/mol |
IUPAC Name | pyrrolo[1,2-b]pyridazine-6-carbaldehyde |
Standard InChI | InChI=1S/C8H6N2O/c11-6-7-4-8-2-1-3-9-10(8)5-7/h1-6H |
Standard InChI Key | TWLOKQRCSVDQEK-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=CC(=CN2N=C1)C=O |
Introduction
Chemical Structure and Molecular Characteristics
Pyrrolo[1,2-b]pyridazine-6-carbaldehyde belongs to the class of pyrrolopyridazines, which are nitrogen-containing bicyclic systems. The core structure consists of a pyrrole ring (a five-membered ring with one nitrogen atom) fused to a pyridazine ring (a six-membered ring with two adjacent nitrogen atoms). The aldehyde group (-CHO) at position 6 introduces a reactive electrophilic site, enabling participation in condensation reactions, nucleophilic additions, and cross-coupling transformations .
Molecular Formula and Weight
The molecular formula of Pyrrolo[1,2-b]pyridazine-6-carbaldehyde is C₈H₆N₂O, with a molecular weight of 146.15 g/mol. The compound’s structure is defined by the following features:
-
Pyrrolo[1,2-b]pyridazine backbone: A fusion of pyrrole (positions 1–5) and pyridazine (positions 6–10).
-
Aldehyde substituent: Positioned at carbon 6, adjacent to the pyridazine nitrogen atoms.
Table 1 summarizes key physicochemical properties reported in the literature :
Property | Value |
---|---|
CAS Number | 1709825-58-0 |
Molecular Formula | C₈H₆N₂O |
Molecular Weight | 146.15 g/mol |
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
Flash Point | Not Available |
The lack of extensive thermodynamic data underscores the compound’s status as a specialty chemical primarily used in research settings.
Synthesis and Reactivity
Reactivity Profile
The aldehyde group confers significant reactivity, enabling the following transformations:
-
Schiff Base Formation: Reaction with primary amines to form imines, useful in synthesizing hydrazones or metal-organic frameworks.
-
Nucleophilic Addition: Grignard reagents or organozinc compounds can add to the carbonyl carbon, generating secondary alcohols.
-
Cross-Coupling: Participation in Heck, Suzuki, or Sonogashira reactions when paired with transition-metal catalysts.
The electron-deficient pyridazine ring may further direct electrophilic substitution reactions to specific positions, though this remains underexplored for this compound.
Applications in Medicinal Chemistry
Pyrrolo[1,2-b]pyridazine-6-carbaldehyde serves as a versatile intermediate in drug discovery. Its applications include:
Kinase Inhibitor Development
The pyrrolopyridazine scaffold is prevalent in kinase inhibitors due to its ability to mimic purine motifs, facilitating ATP-binding site interactions. For example, structurally related indolizine derivatives have been patented as phosphoinositide 3-kinase (PI3K) inhibitors . While Pyrrolo[1,2-b]pyridazine-6-carbaldehyde itself is not directly cited in therapeutic applications, its aldehyde group allows for derivatization into pharmacologically active amines or heterocycles.
Antibacterial and Antiviral Agents
Aldehyde-containing heterocycles are frequently employed in synthesizing compounds with antibacterial or antiviral properties. The electrophilic aldehyde can react with thiol or amine groups in microbial proteins, disrupting essential enzymatic processes.
Future Research Directions
Further studies should prioritize:
-
Thermodynamic Characterization: Determination of melting/boiling points and solubility profiles.
-
Synthetic Optimization: Development of scalable, high-yield synthesis routes.
-
Biological Screening: Evaluation of antimicrobial, anticancer, or anti-inflammatory activity in derivative compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume